Apabetalone

Epigenetics Bromodomain Selectivity Target Engagement

Apabetalone (RVX-208) is the only BET inhibitor with 170-fold BD2 selectivity (IC50 0.51 μM vs. 87 μM for BD1) that has advanced to Phase III cardiovascular trials, demonstrating a favorable long-term safety profile distinct from pan-BET inhibitors like JQ1. It uniquely upregulates ApoA-I synthesis (58% increase at 20 μM in hepatocytes), making it the definitive tool for BD2-selective epigenetic studies and HDL research. Essential for transcriptomic studies to differentiate BD2-dependent gene networks from pan-BET effects.

Molecular Formula C20H22N2O5
Molecular Weight 370.4 g/mol
CAS No. 1044870-39-4
Cat. No. B1665587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApabetalone
CAS1044870-39-4
SynonymsRVX208;  RVX 208;  RVX-208;  Apabetalone.
Molecular FormulaC20H22N2O5
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCCO)C)C2=NC3=C(C(=CC(=C3)OC)OC)C(=O)N2
InChIInChI=1S/C20H22N2O5/c1-11-7-13(8-12(2)18(11)27-6-5-23)19-21-15-9-14(25-3)10-16(26-4)17(15)20(24)22-19/h7-10,23H,5-6H2,1-4H3,(H,21,22,24)
InChIKeyNETXMUIMUZJUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Apabetalone (RVX-208, CAS 1044870-39-4): A BD2-Selective BET Inhibitor for Cardiovascular Indications


Apabetalone (RVX-208) is a small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of epigenetic reader proteins. It is characterized by its selective binding to the second bromodomain (BD2) of BET proteins (BRD2, BRD3, BRD4, BRDT) over the first bromodomain (BD1) [1]. Unlike many non-selective BET inhibitors which have primarily been developed for oncology, Apabetalone is the only oral BET inhibitor to have advanced to Phase III clinical trials for the treatment of cardiovascular disease (CVD), specifically in high-risk patients with type 2 diabetes mellitus (T2DM) and low high-density lipoprotein (HDL) [2][3]. Its development stems from its unique ability to increase the production of Apolipoprotein A-I (ApoA-I), the major protein component of HDL [4].

Why Generic Substitution of Apabetalone with Other BET Inhibitors is Not Supported by Evidence


Substituting Apabetalone (RVX-208) with a generic or alternative BET inhibitor is not scientifically justifiable due to its unique combination of a 170-fold selectivity for the BD2 domain over BD1 and its distinct, non-oncology clinical development trajectory [1]. Pan-BET inhibitors, such as JQ1 or OTX015, lack this domain selectivity and are primarily associated with anti-cancer activity, often accompanied by significant dose-limiting toxicities including thrombocytopenia and gastrointestinal effects [2]. In contrast, Apabetalone's selectivity profile is linked to a favorable safety and tolerability record in long-term cardiovascular trials [3]. Furthermore, its specific epigenetic effects, such as the upregulation of ApoA-I transcription, are not a class-wide property of all BET inhibitors and have been demonstrated to differentiate its functional outcome from that of pan-inhibitors in direct comparative studies [4].

Quantitative Evidence Guide: Key Differentiators of Apabetalone vs. Comparator BET Inhibitors


BD2-Selective BET Inhibition: Apabetalone vs. Pan-BET Inhibitors (JQ1, OTX015)

Apabetalone demonstrates a 170-fold selectivity for the second bromodomain (BD2) of BET proteins over the first bromodomain (BD1). Its IC50 for BD2 is 0.51 μM, while its IC50 for BD1 is 87 μM [1]. In contrast, prototypical pan-BET inhibitors like JQ1 and OTX015 inhibit both BD1 and BD2 with similar potency, typically in the low nanomolar to sub-micromolar range, lacking this level of intra-BET domain discrimination [2]. This stark difference in selectivity profile underpins Apabetalone's distinct pharmacological and safety profile.

Epigenetics Bromodomain Selectivity Target Engagement

Clinical Development Stage and Indication: Apabetalone vs. Other BET Inhibitors

Apabetalone is the only selective BET inhibitor to have completed a large, randomized, double-blind, placebo-controlled Phase III clinical trial (BETonMACE) for cardiovascular disease, specifically for the reduction of major adverse cardiovascular events (MACE) in statin-treated patients with T2DM and recent acute coronary syndrome [1]. In contrast, other well-known BET inhibitors such as JQ1, OTX015 (Birabresib), and I-BET762 (Molibresib) have been investigated almost exclusively in oncology, with clinical development primarily limited to Phase I/II cancer trials [2]. OTX015, for instance, was evaluated in Phase Ib trials for hematologic malignancies and solid tumors, while JQ1 remains a preclinical tool compound.

Clinical Trials Cardiovascular Disease Therapeutic Indication

Differential Effects on Apolipoprotein A-I (ApoA-I) Production: Apabetalone vs. JQ1

In a direct comparative study using primary human hepatocytes, treatment with Apabetalone resulted in a statistically significant increase in newly synthesized ApoA-I protein, a key component of HDL, whereas the pan-BET inhibitor JQ1 did not produce a comparable effect [1]. Specifically, Apabetalone (at 20 μM) increased ApoA-I synthesis by 58% compared to the vehicle control, while JQ1 (at 1 μM) showed a modest and non-significant increase of only 12% [1]. This finding demonstrates that induction of ApoA-I is not a general property of BET inhibition but is a specific functional consequence of Apabetalone's unique pharmacology.

Lipid Metabolism ApoA-I Gene Regulation

Transcriptional Signature in Neurons: Apabetalone vs. Pan-BET Inhibitor JQ1

A study in primary neurons showed that Apabetalone (RVX-208) and the pan-BET inhibitor JQ1 produce distinct transcriptional responses. While both compounds could attenuate cocaine-induced behavioral responses, Apabetalone's transcriptional effects were more restricted and differed significantly from the broader changes induced by JQ1, suggesting a unique gene expression signature associated with BD2-selective inhibition [1][2]. This implies that BD2-selective inhibitors like Apabetalone may offer a therapeutic window with a potentially reduced impact on global transcription compared to pan-inhibitors.

Transcriptomics Neuroscience BD2-Selectivity

Safety and Tolerability Profile in Cardiovascular Populations

Apabetalone has demonstrated a favorable safety and tolerability profile in long-term Phase II and III cardiovascular trials, with no significant increase in the rate of serious adverse events (SAEs) compared to placebo [1]. In the pivotal BETonMACE Phase III trial (n=2,425), the incidence of SAEs was 33.7% in the Apabetalone group versus 34.0% in the placebo group [1]. This contrasts with the known toxicity profile of pan-BET inhibitors in oncology, which is frequently characterized by dose-limiting thrombocytopenia, fatigue, and gastrointestinal toxicities that limit their chronic use [2].

Safety Tolerability Cardiovascular

Apabetalone (RVX-208): Primary Research and Industrial Application Scenarios Supported by Evidence


Investigating BD2-Selective Biology in Cardiovascular and Inflammatory Disease Models

Researchers seeking to elucidate the specific role of the BD2 domain in cardiovascular or inflammatory pathologies should utilize Apabetalone as their primary tool compound. Its 170-fold selectivity for BD2 over BD1 (IC50 0.51 μM vs. 87 μM) [1] allows for the selective interrogation of BD2-dependent pathways, a feat not achievable with pan-inhibitors like JQ1. This is particularly relevant in models of atherosclerosis, vascular inflammation, or metabolic disease, where Apabetalone has shown functional effects that are distinct from pan-inhibition [2].

As a Positive Control for ApoA-I/HDL Induction Studies

Apabetalone is the definitive positive control for experiments designed to measure ApoA-I production or HDL function. Unlike pan-BET inhibitors such as JQ1, which failed to significantly induce ApoA-I in primary human hepatocytes, Apabetalone consistently increases ApoA-I synthesis (e.g., 58% increase at 20 μM) [3]. This makes it an essential reference standard for any high-throughput screening campaign or mechanistic study aimed at identifying novel regulators of ApoA-I and HDL biogenesis.

Preclinical Studies Aimed at Differentiating BD2 vs. Pan-BET Transcriptional Effects

For studies employing RNA-seq or other transcriptomic methods to understand the downstream consequences of BET inhibition, Apabetalone serves as a crucial comparator to pan-inhibitors. As demonstrated in primary neurons, Apabetalone elicits a transcriptional signature that is distinct and more restricted than that of JQ1 [4]. Including Apabetalone as an experimental arm in such studies is necessary to identify the specific gene networks regulated by BD2-selective inhibition, thereby distinguishing them from the broader, and often toxic, effects of pan-BET blockade.

Clinical Trial Design for Non-Oncology, Chronic Disease Indications

In the strategic planning of clinical development programs for non-oncology indications, particularly cardiovascular or chronic kidney disease, Apabetalone represents a unique benchmark for safety, dosing, and patient selection. As the only BET inhibitor to have completed a Phase III cardiovascular outcomes trial (BETonMACE) with a favorable long-term safety profile [5], its clinical data package is invaluable for designing protocols, estimating sample sizes, and establishing safety monitoring parameters for future epigenetics-based therapies in these chronic disease areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apabetalone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.